3-Methoxypyridine-4-carboximidamide Hydrochloride
Description
3-Methoxypyridine-4-carboximidamide Hydrochloride is a heterocyclic organic compound featuring a pyridine backbone substituted with a methoxy group at position 3 and a carboximidamide group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications.
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
3-methoxypyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-6-4-10-3-2-5(6)7(8)9;/h2-4H,1H3,(H3,8,9);1H |
InChI Key |
QLFYEHJCOWENLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyridine-4-carboximidamide Hydrochloride typically involves the following steps:
Carboximidamide Formation: The conversion of a carboxylic acid group to a carboximidamide group (-C(=NH)NH2).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxypyridine-4-carboximidamide Hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypyridine-4-carboximidamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group or the carboximidamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often require specific catalysts and solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-Methoxypyridine-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxypyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Ring System Differences: Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens) significantly alters electronic properties.
Substituent Position : The 3-methoxy group in the target compound may sterically hinder interactions compared to the 4-methoxy group in its pyrimidine analog, affecting receptor binding in medicinal applications.
Functional Groups: The carboximidamide group (-C(=NH)NH₂) enhances nucleophilicity, whereas the carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity and hydrogen-bond donor capacity .
Biological Activity
3-Methoxypyridine-4-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
3-Methoxypyridine-4-carboximidamide hydrochloride is characterized by a pyridine ring with a methoxy group and a carboximidamide functional group. These structural features contribute to its solubility and reactivity, making it a valuable candidate for drug development.
Biological Activity Overview
Research indicates that 3-Methoxypyridine-4-carboximidamide hydrochloride exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against various bacterial strains with promising results.
- Anticancer Properties : The compound has demonstrated the ability to inhibit cell proliferation in several cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways associated with tumor growth, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) .
- Antiviral Activity : Preliminary studies suggest that 3-Methoxypyridine-4-carboximidamide hydrochloride may exhibit antiviral properties against certain viral infections, although further research is needed to establish its efficacy .
The biological activity of 3-Methoxypyridine-4-carboximidamide hydrochloride can be attributed to its interaction with various molecular targets:
- Inhibition of Cell Proliferation : The compound has been found to inhibit the activity of CDK2, which plays a crucial role in cell cycle regulation. By interfering with this pathway, it can induce cell cycle arrest in cancer cells .
- Interaction with EGFR : The compound may also inhibit EGFR signaling, which is vital for tumor cell survival and proliferation. This interaction could lead to decreased tumor growth and enhanced sensitivity to other anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antiviral | Potential activity against select viruses |
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, 3-Methoxypyridine-4-carboximidamide hydrochloride was shown to have an IC50 value of approximately 10 µM, indicating significant cytotoxicity. The compound was particularly effective against breast cancer cells, where it induced apoptosis through the activation of caspases .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
